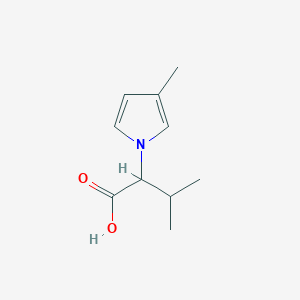

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid

CAS No.:

Cat. No.: VC18201406

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |

| Standard InChI Key | NLCNVIXWIUGCPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C=C1)C(C(C)C)C(=O)O |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereochemistry

The molecule comprises a butanoic acid backbone substituted at the C2 position with a 3-methyl-1H-pyrrole moiety. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, features an additional methyl group at its C3 position. This substitution pattern introduces steric and electronic effects that influence the compound’s conformational flexibility and intermolecular interactions .

Table 1: Comparative Molecular Properties of Pyrrole-Substituted Butanoic Acids

Spectroscopic and Crystallographic Data

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

-

Pyrrole Ring Formation on a Prefunctionalized Backbone:

-

Late-Stage Functionalization:

Challenges in Synthesis

-

Regioselectivity: Ensuring methylation occurs specifically at the pyrrole’s C3 position requires careful control of reaction conditions. Competing N-methylation or C2/C4 substitutions could generate isomeric byproducts.

-

Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during pyrrole formation to prevent decarboxylation or side reactions .

Comparative Analysis with Heterocyclic Analogs

Pyrazole vs. Pyrrole Derivatives

The hydrochloride salt of 3-methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid (Ref. 3) offers insights into the impact of heterocycle identity on physicochemical properties:

-

Solubility: Pyrazole derivatives generally exhibit higher aqueous solubility than pyrrole analogs due to increased polarity. The hydrochloride salt further enhances solubility via ionic dissociation .

-

Metabolic Stability: Pyrroles are more prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation) compared to pyrazoles, which resist ring oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume